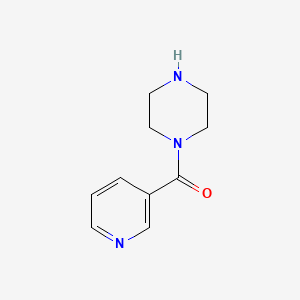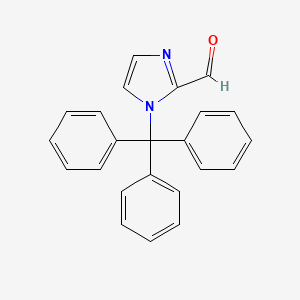
4,5-dichloro-2-ethyl-3(2H)-pyridazinone
概要
説明
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone: is a heterocyclic organic compound with the molecular formula C6H6Cl2N2O. It belongs to the pyridazinone family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3. The presence of chlorine atoms at positions 4 and 5, along with an ethyl group at position 2, makes this compound unique in its chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone typically involves the following steps:
-
Chlorination of 2-ethylpyridazine: The starting material, 2-ethylpyridazine, is subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction introduces chlorine atoms at positions 4 and 5 of the pyridazine ring.
-
Oxidation: The chlorinated intermediate is then oxidized to introduce the keto group at position 3. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can enhance yield and purity.
化学反応の分析
Types of Reactions:
-
Substitution Reactions: The chlorine atoms at positions 4 and 5 can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides. This leads to the formation of substituted pyridazinone derivatives.
-
Reduction Reactions: The keto group at position 3 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Oxidation Reactions: The ethyl group at position 2 can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous acidic conditions.
Major Products:
- Substituted pyridazinone derivatives.
- Hydroxylated pyridazinone.
- Carboxylated pyridazinone.
科学的研究の応用
Chemistry:
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is used as a building block in the synthesis of more complex heterocyclic compounds
Biology and Medicine:
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are explored for their herbicidal and fungicidal properties.
作用機序
The mechanism of action of 4,5-dichloro-2-ethyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the keto group play a crucial role in binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological effect.
類似化合物との比較
4,5-Dichloro-2-methyl-3(2H)-pyridazinone: Similar in structure but with a methyl group instead of an ethyl group at position 2.
4,5-Dichloro-2-phenyl-3(2H)-pyridazinone: Contains a phenyl group at position 2, offering different chemical properties and reactivity.
Uniqueness:
4,5-Dichloro-2-ethyl-3(2H)-pyridazinone is unique due to the presence of the ethyl group at position 2, which influences its chemical reactivity and biological activity. The combination of chlorine atoms and the keto group further enhances its potential as a versatile intermediate in synthetic chemistry and a candidate for biological applications.
特性
IUPAC Name |
4,5-dichloro-2-ethylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-2-10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBYCKLNOVDZDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350287 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33098-10-1 | |
| Record name | 4,5-dichloro-2-ethyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B1298025.png)
![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)


![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)
![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)
![N-[1-(4-Bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B1298039.png)




